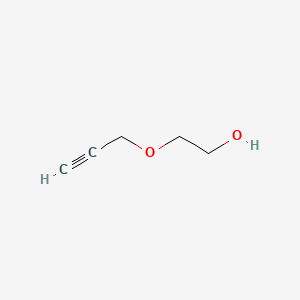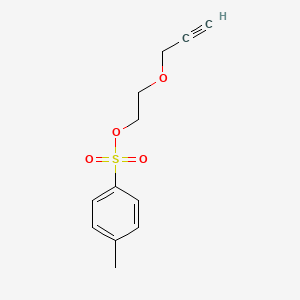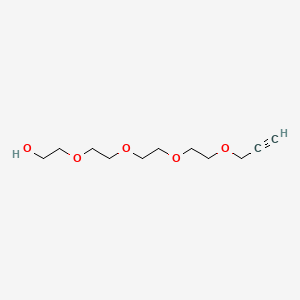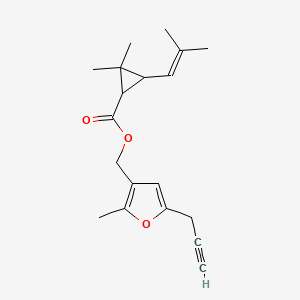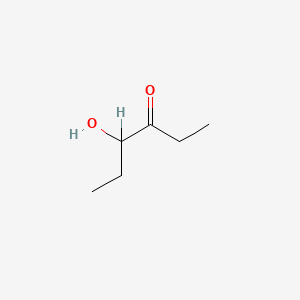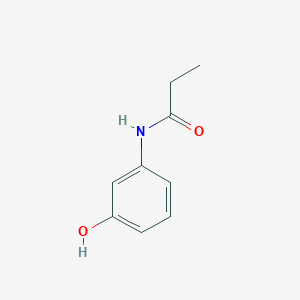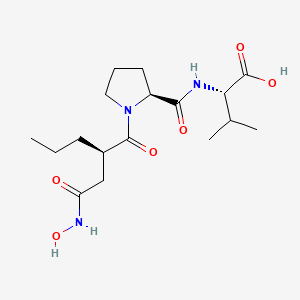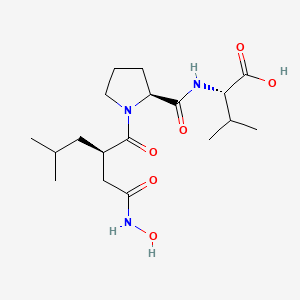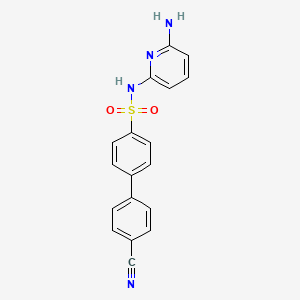
N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide
Übersicht
Beschreibung
N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide (NCBS) is a small molecule that has been studied for its potential therapeutic applications. NCBS has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. NCBS has also been studied as an inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. NCBS has been used in a variety of laboratory experiments to study its effects on cells and organisms, and its potential for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Inhibitor of 11-β Hydroxysteroid Dehydrogenase Type 1
PF-915275 is a potent and selective inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1) with a Ki value of 2.3 nM . It displays little activity at 11β-HSD2 .
Alleviation of Hyperadrenalism
PF-915275 has been shown to alleviate nonylphenol-induced hyperadrenalism in both rat and human cell models . It interferes with adipogenesis pathways, enhancing PPARα expression, decreasing PPARγ expression, and reducing both 11β-HSD1 protein and mRNA expression levels .
Reduction of Adiposity
In addition to alleviating hyperadrenalism, PF-915275 also reduces nonylphenol-induced adiposity . This is achieved by interfering with the adipogenesis pathways .
Antidiabetic Activity
PF-915275 has demonstrated antidiabetic activity in vivo . It inhibits the conversion of prednisone to prednisolone in human hepatocytes in vitro with an EC50 of 15 nM .
In Vivo Activity in Cynomolgus Monkeys
PF-915275 (0.1-3-mg/kg via nasogastric intubations) inhibits prednisone-to-prednisolone conversion in cynomolgus monkeys (by 87% with 3 mg/kg) in vivo . It also reduces plasma insulin increase following prednisone & resumed feeding (4 hrs post PF-915275) among overnight fasted monkeys .
Wirkmechanismus
Target of Action
PF-915275 primarily targets 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone involved in various physiological processes including metabolism, immune response, and stress response .
Mode of Action
PF-915275 acts as a selective inhibitor of 11βHSD1 . It binds to the enzyme and inhibits its activity, thereby reducing the conversion of cortisone to cortisol . This results in a decrease in the levels of active cortisol.
Biochemical Pathways
The inhibition of 11βHSD1 by PF-915275 affects the glucocorticoid pathway . By reducing the conversion of cortisone to cortisol, it decreases the activation of the glucocorticoid receptor (GR), which in turn modulates the expression of genes involved in glucose metabolism, lipid metabolism, and immune response .
Pharmacokinetics
PF-915275 is orally active and demonstrates species-dependent potency for inhibiting the conversion of cortisone to cortisol in human, monkey, and dog hepatocytes . The half-life of PF-915275 is reported to be 22 hours in monkeys .
Result of Action
The inhibition of 11βHSD1 by PF-915275 leads to a decrease in cortisol levels, which can have various molecular and cellular effects. For instance, it has been shown to alleviate nonylphenol-induced hyperadrenalism and adiposity in rat and human cells . It interferes with adipogenesis pathways, enhancing PPARα expression, decreasing PPARγ expression, and reducing both 11β-HSD1 protein and mRNA expression levels .
Action Environment
Environmental factors such as the presence of other chemicals can influence the action of PF-915275. For example, nonylphenol, an environmental endocrine-disrupting chemical, can increase 11β-HSD1 activity, and PF-915275 has been shown to alleviate this effect .
Eigenschaften
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
| Record name | PF-915275 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide | |
CAS RN |
857290-04-1 | |
| Record name | PF-915275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-915275 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-915275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



